molecular formula C16H15N7OS2 B2543518 4-propyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1903425-86-4

4-propyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2543518
CAS RN: 1903425-86-4
M. Wt: 385.46
InChI Key: GAIKMFOLPGKLSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-propyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a thiophene ring, a triazole ring, a pyridazine ring, and a thiadiazole ring . The triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Scientific Research Applications

Anticancer Activity

The compound, being a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine, may have potential anticancer properties . The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is of profound importance in drug design, discovery, and development .

Antimicrobial Properties

The compound may also exhibit antimicrobial properties . This could make it useful in the treatment of various bacterial and fungal infections .

Analgesic and Anti-inflammatory

The compound may have analgesic and anti-inflammatory properties . This could make it a potential candidate for the development of new pain relief and anti-inflammatory drugs .

Antioxidant Activity

The compound may also have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .

Antiviral Properties

The compound may exhibit antiviral properties . This could make it a potential candidate for the development of new antiviral drugs .

Enzyme Inhibition

The compound may act as an enzyme inhibitor . It could potentially inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Antitubercular Agents

The compound may have potential as an antitubercular agent . This could make it a potential candidate for the development of new drugs for the treatment of tuberculosis .

Therapeutic Importance of Synthetic Thiophene

The compound, being a derivative of thiophene, may have a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . It has been proven to be effectual drugs in present respective disease scenario .

Future Directions

Triazole derivatives, including this compound, have shown versatile biological activities, making them interesting targets for drug design and discovery . Future research could focus on exploring the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action. This could potentially lead to the development of new therapeutic agents .

properties

IUPAC Name

4-propyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N7OS2/c1-2-3-12-15(26-22-18-12)16(24)17-8-14-20-19-13-5-4-11(21-23(13)14)10-6-7-25-9-10/h4-7,9H,2-3,8H2,1H3,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIKMFOLPGKLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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